5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butyric acid
Description
Properties
IUPAC Name |
4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-11(16)5-1-4-10-7-6-9-3-2-8-13-12(9)14-10/h6-7H,1-5,8H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHYFKOIEJCYHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)N=C(C=C2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572992 | |
| Record name | 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332884-21-6, 193818-31-4 | |
| Record name | 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-butyric acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 332884-21-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Formation of 1,8-Naphthyridine Intermediates
According to a patented method (US9133188B2), the synthesis starts with the preparation of 1,8-naphthyridine derivatives bearing functional groups amenable to further transformations. The process involves:
- Reaction of ethyl 6-amino-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylate with 2-indanone in 1,2-dichloroethane under nitrogen at low temperatures (0–5 °C).
- Use of acetic acid as a catalyst to facilitate the reaction.
- pH adjustment using aqueous sodium bicarbonate to neutralize the reaction mixture.
- Sequential washing and drying steps to purify intermediates.
This step yields ethyl 1-ethyl-6-(indan-2-ylamino)-4-oxo-1,8-naphthyridine-3-carboxylate, a key intermediate for further hydrolysis.
Hydrolysis to Butyric Acid
The ester intermediate undergoes hydrolysis to convert the ester group into the carboxylic acid:
- Hydrolysis is performed in an aqueous sodium hydroxide/ethanol solvent system.
- The reaction temperature is maintained between 50–55 °C for approximately 2–3 hours.
- Progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the basic solution is neutralized with a suitable acid such as citric acid, causing the acid product to precipitate.
- The precipitate is isolated by filtration and may be further purified by recrystallization.
This step effectively produces the 5,6,7,8-tetrahydro-1,8-naphthyridin-2-butyric acid.
Alternative Synthetic Routes and Key Research Findings
Alkylation and Asymmetric Catalysis Approach
A research study reported a diastereoselective synthesis involving:
- Alkylation of 2-methylnaphthyridine with (R)-N-Boc-3-(iodomethyl)-pyrrolidine.
- Asymmetric rhodium-catalyzed addition of arylboronic acid to a 4-(N-pyrrolidinyl)crotonate ester.
- The overall process spans seven linear steps with an 8% overall yield and high enantiomeric purity (>99.5% ee).
- The absolute configuration of the product was confirmed via an alternative asymmetric synthesis route involving Evans oxazolidinone chemistry.
This method highlights the possibility of enantioselective synthesis of related naphthyridine derivatives with potential therapeutic applications.
Reaction Conditions and Purification Techniques
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Formation of intermediate | Ethyl 6-amino-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylate, 2-indanone, acetic acid, 1,2-dichloroethane | 0–5 °C | 10–15 min | Under nitrogen atmosphere |
| pH adjustment | Aqueous sodium bicarbonate (36 kg in 324 L water) | 25–30 °C | 10–15 min | Two-phase separation and washing steps |
| Drying and filtration | Anhydrous sodium sulfate (1.8 kg) | 25–30 °C | 15–20 min | Filtration through Nutsche filter |
| Hydrolysis | Aqueous NaOH (3.4 kg in 42 L water), ethanol | 50–55 °C | 2–3 hours | Monitored by TLC |
| Neutralization and isolation | Citric acid or other acid to neutralize | 25–30 °C | Until precipitation | Product acid isolated by filtration |
| Purification | Recrystallization or column chromatography | Ambient | Variable | Optional for purity enhancement |
Mechanistic Insights and Reaction Monitoring
- Reduction of nitro groups to amino analogues can be performed using iron and aqueous acid or sodium dithionite under mild heating (40–60 °C), facilitating further functionalization.
- The hydrolysis step is critical and is monitored by TLC to ensure complete conversion of ester to acid.
- The product acid is typically insoluble in the reaction medium upon neutralization, simplifying isolation by filtration.
- Purification may involve recrystallization or chromatographic techniques to achieve the desired purity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butyric acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of more saturated derivatives.
Substitution: This can occur at different positions on the naphthyridine ring, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the naphthyridine ring .
Scientific Research Applications
5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butyric acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butyric acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
The structural and functional diversity of tetrahydro-naphthyridine derivatives necessitates a systematic comparison. Below is an analysis of key analogues:
Structural Analogues
Key Observations :
- Positional Isomerism : The substitution pattern (1,5 vs. 1,8 vs. 1,7) significantly alters electronic properties. For example, 1,8-substituted derivatives exhibit stronger hydrogen-bonding capacity due to the proximity of the carboxylic acid group to the nitrogen atoms .
- Functional Group Impact : The butyric acid chain in the target compound enhances water solubility compared to methyl or phenyl substituents, which prioritize lipophilicity .
- Synthetic Accessibility : Derivatives with shorter side chains (e.g., methyl) or aryl groups (e.g., 4-methoxyphenyl) are synthesized in higher yields (76–87% ) compared to carboxylic acid derivatives, which face stability issues during purification .
Biological Activity
5,6,7,8-Tetrahydro-1,8-naphthyridin-2-butyric acid (CAS Number: 332884-21-6) is an organic compound with the empirical formula C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is known to modulate enzyme activity and receptor interactions, leading to diverse pharmacological effects. The specific mechanisms can vary based on the target pathways involved.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. For instance:
- In Vitro Studies : In studies involving various cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability. It was noted that the compound could induce apoptosis in cancer cells by activating caspase pathways.
- In Vivo Studies : Animal models treated with this compound showed a marked reduction in tumor size compared to control groups. The compound's effectiveness was particularly noted in models of breast and lung cancer.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It has shown effectiveness against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent antibacterial effects comparable to established antibiotics.
- Fungal Activity : Preliminary studies indicate that it may inhibit the growth of certain fungal strains, although further research is needed to establish its efficacy fully.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a significant decrease in cell proliferation (IC50 = 25 µM) and increased apoptosis markers such as cleaved PARP and caspase-3 activation.
Case Study 2: Antimicrobial Activity
In a study assessing its antimicrobial properties against Staphylococcus aureus, the compound exhibited an MIC value of 15 µg/mL. This study suggests that it could serve as a lead compound for developing new antibiotics against resistant bacterial strains.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 1,8-Naphthyridine | Antibacterial | Known for coordination chemistry |
| 1,6-Naphthyridine | Anticancer | Exhibits anti-HIV properties |
| 5-Methyl-1,8-naphthyridine | Antimicrobial | Used in medicinal chemistry |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butyric Acid, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves cyclization reactions starting from pyridine or piperidine precursors. Key steps include:
- Cyclization : Use of acid or base catalysis under reflux conditions to form the naphthyridine core.
- Functionalization : Introduction of the butyric acid moiety via alkylation or coupling reactions.
- Optimization : Parameters like temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and catalyst selection (e.g., Pd/C for hydrogenation) are systematically varied to maximize yield (>70%) and purity (>95%) .
Q. How is this compound characterized structurally and functionally?
- Structural Analysis :
- NMR : H and C NMR identify proton environments and carbon frameworks, with characteristic shifts for the naphthyridine ring (δ 7.2–8.5 ppm for aromatic protons) and butyric acid chain (δ 2.1–2.5 ppm) .
- X-ray Crystallography : Resolves bond angles and stereochemistry, critical for confirming bicyclic geometry .
Q. What analytical methods are recommended for detecting this compound in complex matrices (e.g., biological fluids)?
- Sample Preparation : Solid-phase extraction (SPE) using Oasis HLB cartridges, optimized for recovery (>85%) via pH adjustment (e.g., 0.1% formic acid) .
- Detection :
- LC-MS/MS : Electrospray ionization (ESI) in positive mode, with MRM transitions for quantification (LOD: 0.1 ng/mL) .
- Fluorescence Quenching : Used in receptor-binding studies, where compound interactions reduce emission intensity of labeled proteins .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Approach :
- Meta-Analysis : Compare datasets using standardized assays (e.g., IC values from kinase inhibition studies) and normalize variables like cell lines (HEK293 vs. HeLa) or buffer conditions .
- Dose-Response Modeling : Apply Hill equation or logistic regression to quantify potency variations caused by assay sensitivity .
- Case Study : Discrepancies in IC values for PDE4 inhibition (1–10 µM) were attributed to differences in enzyme isoforms (PDE4A vs. PDE4D) .
Q. What strategies optimize the synthesis of derivatives for enhanced bioactivity?
- DOE (Design of Experiments) : Use factorial designs to screen variables (e.g., catalyst loading, solvent) and identify interactions affecting yield .
- Computational Guidance :
- Reaction Path Search : Quantum mechanical calculations (DFT) predict transition states and guide catalyst selection (e.g., Pd vs. Ni) .
- Machine Learning : Train models on existing synthetic data to prioritize reaction conditions for novel derivatives .
Q. How can computational methods predict receptor-binding modes and selectivity?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., serotonin receptors), prioritizing poses with lowest binding energy (ΔG < -8 kcal/mol) .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes, with RMSD < 2 Å indicating robust binding .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Accelerated Stability Testing :
- Forced Degradation : Expose to oxidative (HO), acidic (0.1 M HCl), and thermal (40°C) stress, monitoring degradation via UPLC .
- Hydrolysis Kinetics : Pseudo-first-order kinetics model degradation rates (t > 24 h at pH 7.4) .
Q. How is the compound’s environmental impact evaluated in wastewater studies?
- SPE-LC-MS Workflow :
- Sampling : 24-hour composite wastewater collection with volume-proportional aliquots to account for diurnal variation .
- Quantification : Isotope dilution (e.g., C-labeled internal standards) minimizes matrix effects, achieving recovery rates of 92–105% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
